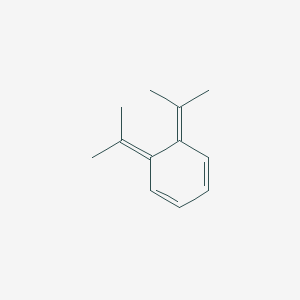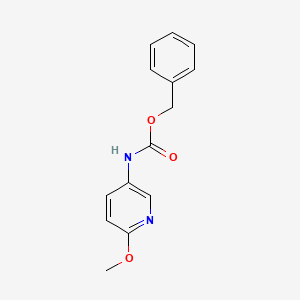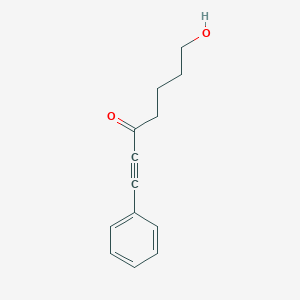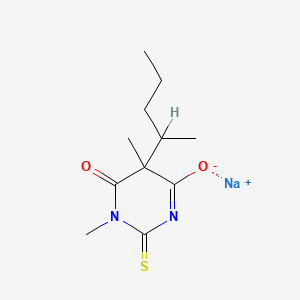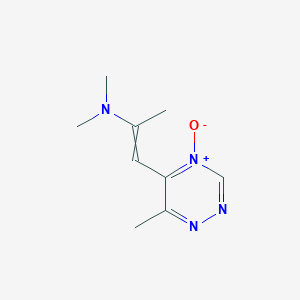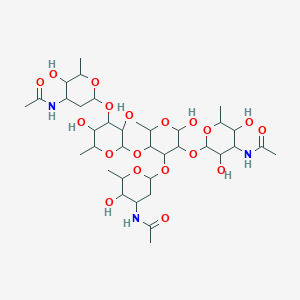
Viridopentaose B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Viridopentaose B involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups. The process typically starts with the preparation of protected monosaccharide units, which are then sequentially linked through glycosidic bonds. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound, followed by extraction and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Viridopentaose B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Amino groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: or .
Substitution: Acetic anhydride for acetylation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as acetylated and deacetylated forms, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Viridopentaose B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Explored for its potential antibacterial properties and as a component in drug delivery systems.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other complex carbohydrates
Wirkmechanismus
The mechanism of action of Viridopentaose B involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Viridopentaose A: Another heteropentasaccharide with similar structural features but different biological activities.
Viridopentaose C: Contains additional hydroxyl groups compared to Viridopentaose B.
Uniqueness
This compound is unique due to its specific arrangement of amino sugars and its potent antibacterial activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73793-33-6 |
|---|---|
Molekularformel |
C36H61N3O19 |
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
N-[6-[2-[5-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(4-acetamido-5-hydroxy-6-methyloxan-2-yl)oxy-6-hydroxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C36H61N3O19/c1-11-24(43)19(37-16(6)40)9-21(50-11)55-31-27(46)14(4)54-36(29(31)48)57-30-15(5)52-34(49)33(58-35-28(47)23(39-18(8)42)26(45)13(3)53-35)32(30)56-22-10-20(38-17(7)41)25(44)12(2)51-22/h11-15,19-36,43-49H,9-10H2,1-8H3,(H,37,40)(H,38,41)(H,39,42) |
InChI-Schlüssel |
NREZQJZYBWOCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3OC4CC(C(C(O4)C)O)NC(=O)C)OC5C(C(C(C(O5)C)O)NC(=O)C)O)O)C)C)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


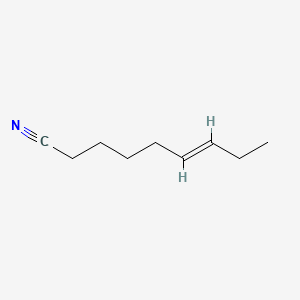

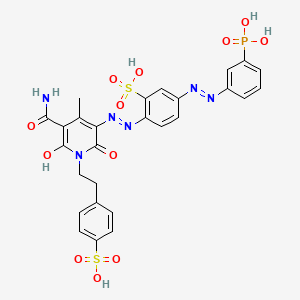

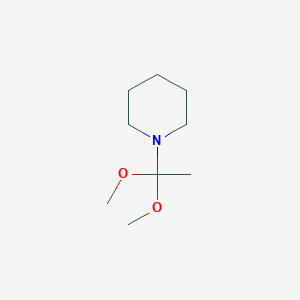

![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
